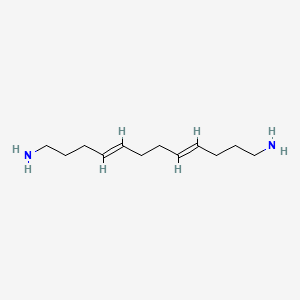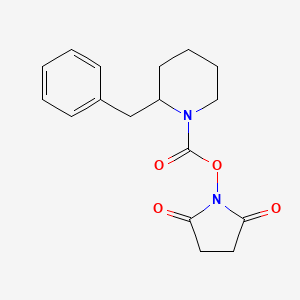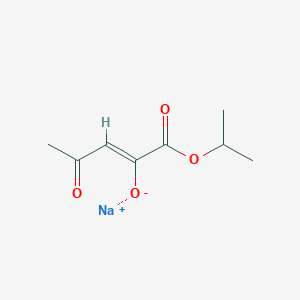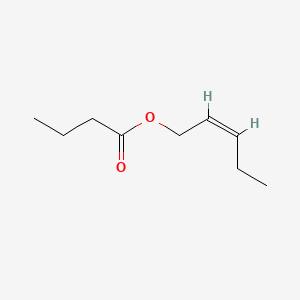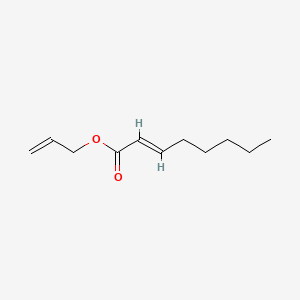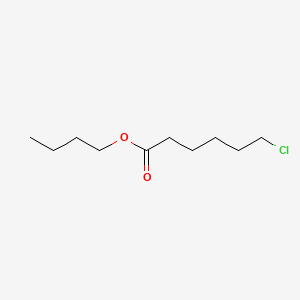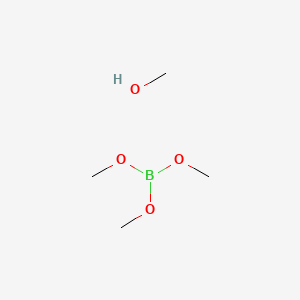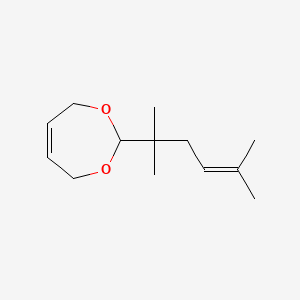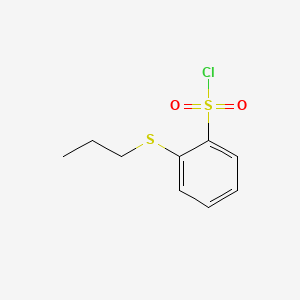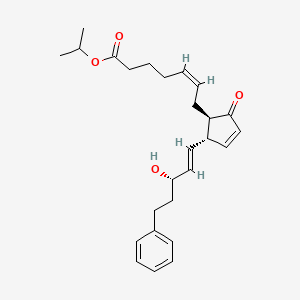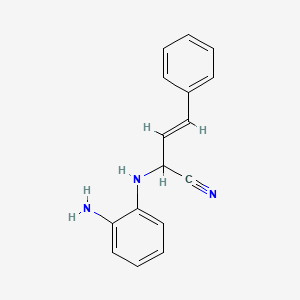
2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of an anilinomethyl group attached to a dichlorophenol moiety, with a hydrochloride salt form. It is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride typically involves the reaction of 4,6-dichlorophenol with an anilinomethylating agent under controlled conditions. One common method includes the use of formaldehyde and aniline in the presence of an acid catalyst to form the anilinomethyl group, which then reacts with 4,6-dichlorophenol. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chlorine atoms on the phenol ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Anilinomethyl)phenol
- 4-Anilinomethyl-1,2,3-triazoles
- 1-Anilinomethyl-2-naphthol
Uniqueness
2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride is unique due to the presence of both an anilinomethyl group and dichlorophenol moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
6640-28-4 |
|---|---|
Molecular Formula |
C13H12Cl3NO |
Molecular Weight |
304.6 g/mol |
IUPAC Name |
2-(anilinomethyl)-4,6-dichlorophenol;hydrochloride |
InChI |
InChI=1S/C13H11Cl2NO.ClH/c14-10-6-9(13(17)12(15)7-10)8-16-11-4-2-1-3-5-11;/h1-7,16-17H,8H2;1H |
InChI Key |
MNYIYBWWCMYYHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=C(C(=CC(=C2)Cl)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


